Cas no 878-61-5 (1-Ethyl-3-bromoadamantane)

1-Ethyl-3-bromoadamantane is a brominated adamantane derivative featuring a stable, rigid hydrocarbon framework with an ethyl substituent at the 1-position and a bromine atom at the 3-position. This compound is valued for its structural robustness, derived from the adamantane core, which enhances thermal and chemical stability. The presence of the bromine group allows for further functionalization, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its well-defined reactivity profile and compatibility with various reaction conditions make it suitable for applications in cross-coupling reactions, polymer modifications, and the development of advanced molecular architectures.
1-Ethyl-3-bromoadamantane structure
1-Ethyl-3-bromoadamantane structure
Product Name:1-Ethyl-3-bromoadamantane
CAS No:878-61-5
MF:C12H19Br
MW:243.183263063431
MDL:MFCD00274777
CID:720071
PubChem ID:2735567
Update Time:2025-10-17

1-Ethyl-3-bromoadamantane Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-ethyladamantane
    • 1-Ethyl-3-bromoadamantane
    • Tricyclo[3.3.1.13,7]decane,1-bromo-3-ethyl-
    • 1-Brom-3-aethyl-adamantan
    • 1-bromo-3-ethyl-adamantane
    • 3-Brom-1-aethyl-adamantan
    • 3-Brom-1-ethyl-adamantan
    • 1-Bromo-3-ethyltricyclo[3.3.1.1(3,7)]decane
    • 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane (ACI)
    • Adamantane, 1-bromo-3-ethyl- (7CI, 8CI)
    • 878-61-5
    • QUUCNKWMKRZRGC-UHFFFAOYSA-N
    • 5-amino-2-((5-amino-2-hydroxybenzoyl)oxy)benzoic acid
    • AS-9076
    • DTXSID10370802
    • DivK1c_001333
    • Maybridge1_002581
    • 1-Bromo-3-ethyl Adamantane
    • CS-0322161
    • CDS1_000293
    • HMS548N07
    • AKOS016014135
    • SCHEMBL11252025
    • ALBB-035173
    • MDL: MFCD00274777
    • Inchi: 1S/C12H19Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8H2,1H3
    • InChI Key: QUUCNKWMKRZRGC-UHFFFAOYSA-N
    • SMILES: BrC12CC3(CC(CC(C3)C1)C2)CC

Computed Properties

  • Exact Mass: 242.06700
  • Monoisotopic Mass: 242.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.344±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 23 °C
  • Boiling Point: 114-115 ºC (3.5 Torr)
  • Flash Point: 115.6±8.4 ºC,
  • Refractive Index: 1.567
  • Solubility: Insuluble (2.1E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 4.13030
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-Ethyl-3-bromoadamantane Customs Data

  • HS CODE:2903890090
  • Customs Data:

    China Customs Code:

    2903890090

    Overview:

    2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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1-Ethyl-3-bromoadamantane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine ;  4 h, reflux; reflux → rt; overnight, rt
1.2 Reagents: Sodium sulfite Solvents: Carbon tetrachloride ,  Water ;  cooled
Reference
Probe to bifunctional memantine derivatives for treatment of Alzheimer's disease
Liu, Zheng; Chen, Haiyun; Luo, Fangcheng; Guo, Baojian; Jing, Xiaoyong; et al, Journal of Pharmaceutical and Biomedical Sciences, 2015, 5(4), 276-290

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine ;  24 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
Reference
Cationic ring-opening polymerization of novel 1,3-dehydroadamantanes with various alkyl substituents: Synthesis of thermally stable poly(1,3-adamantane)s
Inomata, Sotaro; Harada, Yusuke; Nakamura, Yuya; Uehara, Yosuke; Ishizone, Takashi, Journal of Polymer Science, 2013, 51(19), 4111-4124

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine ;  4 h, rt → reflux
Reference
Structure-anti-Parkinson activity relationships in the aminoadamantanes. Influence of bridgehead substitution
Henkel, James G.; Hane, Jeffrey T.; Gianutsos, Gerald, Journal of Medicinal Chemistry, 1982, 25(1), 51-6

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine ;  4 h, reflux; overnight, rt
Reference
Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases
Liu, Zheng; Yang, Si; Jin, Xiaoyong; Zhang, Gaoxiao; Guo, Baojian; et al, MedChemComm, 2017, 8(1), 135-147

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine
Reference
Use of adamantane derivatives in the prevention and treatment of cerebral ischemia
, European Patent Organization, , ,

1-Ethyl-3-bromoadamantane Raw materials

1-Ethyl-3-bromoadamantane Preparation Products

1-Ethyl-3-bromoadamantane Suppliers

Amadis Chemical Company Limited
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(CAS:878-61-5)1-Ethyl-3-bromoadamantane
Order Number:A1185793
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:58
Price ($):227.0
Email:sales@amadischem.com

Additional information on 1-Ethyl-3-bromoadamantane

Introduction to 1-Ethyl-3-bromoadamantane (CAS No. 878-61-5)

1-Ethyl-3-bromoadamantane, with the chemical formula C11H13BBr, is a significant compound in the realm of organic synthesis and pharmaceutical research. Its unique structure, featuring a brominated adamantane core substituted with an ethyl group, makes it a valuable intermediate in the development of various bioactive molecules. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in medicinal chemistry.

The adamantane skeleton, characterized by its diamond-like lattice structure, imparts remarkable stability and lipophilicity to molecules. The introduction of a bromine atom at the 3-position and an ethyl group at the 1-position enhances reactivity, making 1-Ethyl-3-bromoadamantane a versatile building block for further functionalization. This compound has garnered attention due to its role in constructing complex scaffolds that mimic natural products and serve as ligands in enzyme inhibition studies.

In recent years, 1-Ethyl-3-bromoadamantane has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its rigid framework is particularly useful in designing small-molecule inhibitors targeting protein-protein interactions. For instance, researchers have leveraged this compound to develop potent modulators of kinases and G-protein coupled receptors (GPCRs), which are critical in numerous disease pathways. The bromine atom at the 3-position allows for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse pharmacophores.

The synthesis of 1-Ethyl-3-bromoadamantane typically involves the bromination of adamantane derivatives followed by alkylation. Advanced techniques like transition-metal-catalyzed reactions have been employed to optimize yields and selectivity. Recent studies highlight the use of palladium-catalyzed ethylation strategies, which provide a more efficient route compared to traditional methods. These advancements underscore the compound's importance in modern synthetic methodologies.

One notable application of 1-Ethyl-3-bromoadamantane is in the development of radiolabeled probes for positron emission tomography (PET) imaging. The combination of its lipophilic nature and structural rigidity makes it an ideal candidate for creating high-affinity radiotracers that target neurological disorders. Current research is focused on optimizing labeling conditions to enhance image clarity and therapeutic potential. Such developments are particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.

Another emerging field where 1-Ethyl-3-bromoadamantane shows promise is in materials science. Its unique properties have been exploited to design novel organic semiconductors and liquid crystals. The rigid adamantane core contributes to thermal stability, while the ethyl and bromine substituents influence electronic characteristics. This has opened avenues for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

The pharmaceutical industry has also recognized the potential of 1-Ethyl-3-bromoadamantane in drug discovery pipelines. Its structural motif has been incorporated into lead compounds targeting infectious diseases and cancer. For example, derivatives of this compound have demonstrated inhibitory activity against bacterial enzymes involved in DNA replication. Additionally, preclinical studies suggest its efficacy in disrupting tumor cell proliferation by modulating key signaling pathways.

In conclusion, 1-Ethyl-3-bromoadamantane (CAS No. 878-61-5) is a multifaceted compound with broad applications across synthetic chemistry, medicinal chemistry, and materials science. Its unique structural features make it an invaluable tool for developing novel therapeutics and advanced materials. As research continues to uncover new possibilities, this compound is poised to play an even greater role in addressing global health challenges and technological innovations.

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Amadis Chemical Company Limited
(CAS:878-61-5)1-Ethyl-3-bromoadamantane
A1185793
Purity:99%
Quantity:1g
Price ($):227.0
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